
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is an organic compound with the molecular formula C24H25NO2. It is known for its unique structural features, which include a fluorenylidene moiety and a cyano group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate typically involves the reaction of 9H-fluoren-9-one with ethyl cyanoacetate in the presence of a base, followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and the process may be catalyzed by a base .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorenylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated fluorenylidene compounds.
Applications De Recherche Scientifique
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The fluorenylidene moiety may play a crucial role in these interactions by providing a rigid and planar structure that can facilitate binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives
- Fluorenyl-hydrazonothiazole derivatives
Uniqueness
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is unique due to its combination of a fluorenylidene moiety and a cyano group, which imparts distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .
Propriétés
Numéro CAS |
477844-93-2 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-ethylhexyl 2-cyano-2-fluoren-9-ylideneacetate |
InChI |
InChI=1S/C24H25NO2/c1-3-5-10-17(4-2)16-27-24(26)22(15-25)23-20-13-8-6-11-18(20)19-12-7-9-14-21(19)23/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |
Clé InChI |
SWXIDFZBPZPYES-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




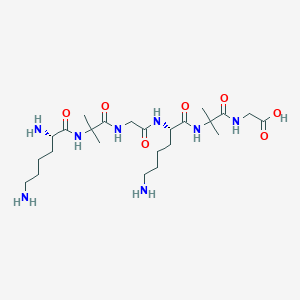
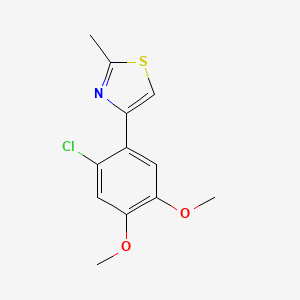
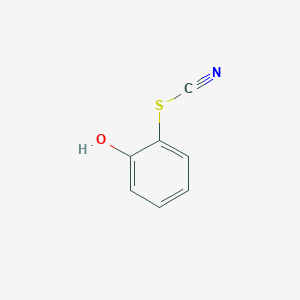

![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
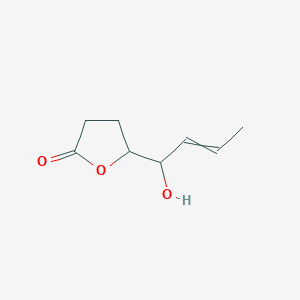
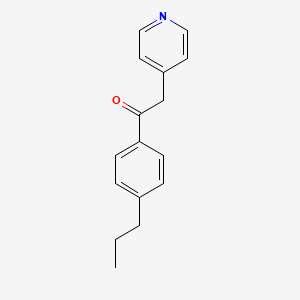
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
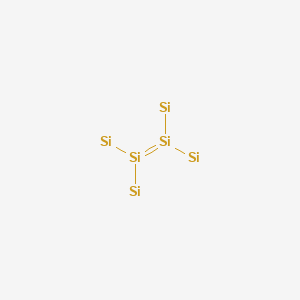
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
